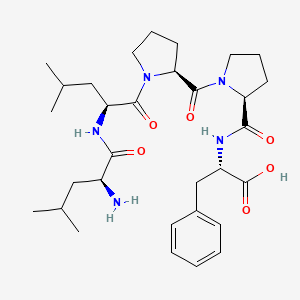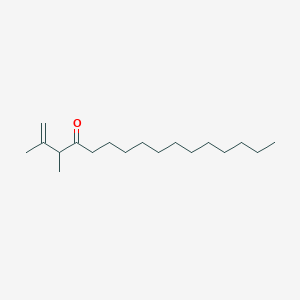
Diethyl(3-methylbutyl)alumane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl(3-methylbutyl)alumane is an organoaluminum compound with the molecular formula C10H23Al. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often used as a catalyst or reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Diethyl(3-methylbutyl)alumane can be synthesized through the reaction of triethylaluminum with 3-methyl-1-butene. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:
Preparation of Triethylaluminum: Triethylaluminum is prepared by the reaction of aluminum with ethyl chloride in the presence of a catalyst.
Reaction with 3-Methyl-1-butene: Triethylaluminum is then reacted with 3-methyl-1-butene to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process is typically carried out in stainless steel reactors equipped with cooling systems to manage the exothermic nature of the reaction.
化学反応の分析
Types of Reactions
Diethyl(3-methylbutyl)alumane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: It can participate in substitution reactions where the ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas or other reducing agents can be used.
Substitution: Halogenated compounds and other electrophiles are commonly used.
Major Products Formed
Oxidation: Aluminum oxides and organic by-products.
Reduction: Reduced organic compounds.
Substitution: Substituted organoaluminum compounds.
科学的研究の応用
Diethyl(3-methylbutyl)alumane has several applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of diethyl(3-methylbutyl)alumane involves its ability to form complexes with other molecules. It can act as a Lewis acid, accepting electron pairs from other compounds, which facilitates various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Triethylaluminum: Similar in structure but lacks the 3-methylbutyl group.
Diisobutylaluminum hydride: Another organoaluminum compound with different alkyl groups.
Diethylaluminum chloride: Contains a chloride group instead of the 3-methylbutyl group.
Uniqueness
Diethyl(3-methylbutyl)alumane is unique due to the presence of the 3-methylbutyl group, which imparts specific reactivity and properties. This makes it particularly useful in certain catalytic and synthetic applications where other organoaluminum compounds may not be as effective.
特性
CAS番号 |
848724-42-5 |
|---|---|
分子式 |
C9H21Al |
分子量 |
156.24 g/mol |
IUPAC名 |
diethyl(3-methylbutyl)alumane |
InChI |
InChI=1S/C5H11.2C2H5.Al/c1-4-5(2)3;2*1-2;/h5H,1,4H2,2-3H3;2*1H2,2H3; |
InChIキー |
CZCINNGQOQLOGH-UHFFFAOYSA-N |
正規SMILES |
CC[Al](CC)CCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane](/img/structure/B14192382.png)

![9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile](/img/structure/B14192388.png)
![3-[(1R,2S,5S)-3-Oxo-8-oxabicyclo[3.2.1]octan-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14192398.png)
![2-[3-(9,9'-Spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B14192410.png)
![2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-(diphenylphosphanyl)pyridine](/img/structure/B14192411.png)

![N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide](/img/structure/B14192424.png)
![N-[(3S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14192430.png)
![1,8-Dimethyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14192434.png)
![Cyclohexanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]-](/img/structure/B14192442.png)



